Zirconium tetra(dimethylhexanoate)

CAS No.: 94086-48-3

Cat. No.: VC18459976

Molecular Formula: C32H60O8Zr

Molecular Weight: 664.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94086-48-3 |

|---|---|

| Molecular Formula | C32H60O8Zr |

| Molecular Weight | 664.0 g/mol |

| IUPAC Name | 2,2-dimethylhexanoate;zirconium(4+) |

| Standard InChI | InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |

| Standard InChI Key | NZLIUBMNCNJISK-UHFFFAOYSA-J |

| Canonical SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |

Introduction

Molecular Structure and Physicochemical Properties

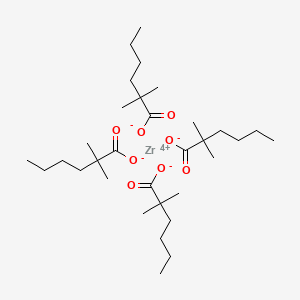

Zirconium tetra(dimethylhexanoate) is characterized by a tetrahedral coordination geometry, with zirconium(IV) bonded to four dimethylhexanoate anions. Each ligand contributes a bidentate oxygen donor, stabilizing the metal center. Key structural and physicochemical data are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 664.0 g/mol | |

| IUPAC Name | 2,2-dimethylhexanoate;zirconium(4+) | |

| Canonical SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] | |

| Standard InChIKey | NZLIUBMNCNJISK-UHFFFAOYSA-J |

The compound’s solubility varies with solvent polarity, though explicit data remain undocumented. Analogous zirconium carboxylates exhibit limited water solubility but dissolve in hydrocarbons and ethers . Thermal stability is inferred from its synthesis conditions, which typically avoid decomposition below 100°C .

Synthesis and Reaction Mechanisms

General Synthesis Pathway

Zirconium tetra(dimethylhexanoate) is synthesized via ligand exchange reactions between zirconium halides (e.g., ) and dimethylhexanoic acid derivatives. A representative method involves:

-

Precursor Preparation: is suspended in an alkane solvent under inert atmosphere .

-

Ligand Introduction: Dimethylhexanoic acid or its salt is added, often with a base (e.g., amines) to neutralize HCl byproducts .

-

Intermediate Formation: A zirconium alkoxide intermediate forms, which reacts further with the carboxylate ligand.

-

Purification: Vacuum distillation or recrystallization isolates the product .

This method parallels the synthesis of tetra(dimethylamino)zirconium, where dialkylamines replace hazardous organometallic reagents to enhance safety .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions proceed at −20°C to −10°C to minimize side reactions .

-

Stoichiometry: A 4:1 molar ratio of carboxylate to ensures complete ligand substitution.

-

Reaction Time: 3–6 hours at room temperature ensures completion .

The mechanism involves sequential displacement of chloride ions by carboxylate ligands, facilitated by amine bases that scavenge HCl .

Industrial and Research Applications

Catalysis

Zirconium tetra(dimethylhexanoate) serves as a Lewis acid catalyst in polymerization reactions, notably for polyesters and polyurethanes. Its efficacy stems from zirconium’s high oxophilicity, which activates carbonyl groups in monomers . Comparative studies with show improved reaction rates due to the electron-donating dimethylhexanoate ligands .

Materials Science

The compound is a precursor for zirconium oxide () coatings via chemical vapor deposition (CVD) . Thin films derived from zirconium carboxylates exhibit enhanced adhesion and thermal stability compared to halide-based precursors . Applications include:

Ceramics and Composites

In sol-gel processes, zirconium tetra(dimethylhexanoate) facilitates the synthesis of zirconia-polymer composites with tailored porosity. These materials are used in catalytic supports and biomedical implants .

| Hazard Category | Details | Source |

|---|---|---|

| Reactivity | Reacts violently with water | |

| Health Effects | Skin/eye corrosion (H314, H318) | |

| Handling Recommendations | Use under inert atmosphere; avoid moisture |

The compound is labeled "For research use only," excluding human or veterinary applications.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume